molecular formula C13H19NO2 B12971083 Methyl 2-amino-4-phenylhexanoate

Methyl 2-amino-4-phenylhexanoate

Cat. No.: B12971083
M. Wt: 221.29 g/mol
InChI Key: FCBQRXCQYSIGFO-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-phenylhexanoate is a chemical compound with the molecular formula C13H19NO2 It is known for its unique structure, which includes an amino group, a phenyl group, and a hexanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-phenylhexanoate typically involves the reaction of 2-amino-4-phenylhexanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced purification methods ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4-phenylhexanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-amino-4-phenylhexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-phenylhexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 2-amino-4-phenylhexanoate is unique due to its specific carbon chain length and the presence of both an amino group and a phenyl group. This combination of functional groups and chain length provides distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

methyl 2-amino-4-phenylhexanoate

InChI

InChI=1S/C13H19NO2/c1-3-10(9-12(14)13(15)16-2)11-7-5-4-6-8-11/h4-8,10,12H,3,9,14H2,1-2H3

InChI Key

FCBQRXCQYSIGFO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C(=O)OC)N)C1=CC=CC=C1

Origin of Product

United States

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